molecular formula C12H12FNO2 B4236448 1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate

1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate

Cat. No.: B4236448
M. Wt: 221.23 g/mol
InChI Key: FBJRRXUOIUFWHY-UHFFFAOYSA-N
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Description

1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate, also known as DFP-PC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, DFP-PC can increase the levels of acetylcholine in the brain, which can have a range of biochemical and physiological effects.

Mechanism of Action

1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate acts as a potent and selective inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can have a range of biochemical and physiological effects. These effects include increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of acetylcholine in the brain. This can lead to a range of effects, including increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function. Additionally, this compound has been shown to have cardioprotective effects, as well as potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate in lab experiments is its potency and selectivity as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological processes with a high degree of specificity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate. One area of focus is the development of new acetylcholinesterase inhibitors that are more potent and selective than this compound. Additionally, there is ongoing research into the potential therapeutic applications of this compound and other acetylcholinesterase inhibitors in the treatment of Alzheimer's disease and other cognitive disorders. Finally, there is interest in studying the potential cardioprotective effects of this compound and other acetylcholinesterase inhibitors.

Scientific Research Applications

1,1-dimethyl-2-propyn-1-yl (4-fluorophenyl)carbamate has been used extensively in scientific research to study the role of acetylcholine in various physiological and pathological processes. For example, this compound has been used to study the effects of acetylcholine on cardiovascular function, as well as its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been used to study the pharmacology of acetylcholinesterase inhibitors, which are commonly used as treatments for Alzheimer's disease and other cognitive disorders.

Properties

IUPAC Name

2-methylbut-3-yn-2-yl N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-4-12(2,3)16-11(15)14-10-7-5-9(13)6-8-10/h1,5-8H,2-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRRXUOIUFWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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